

A Technical Guide to Z-Orn(Fmoc)-OH for Peptide Synthesis

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Compound of Interest

Compound Name: Z-Orn(fmoc)-OH

Cat. No.: B613311

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of $N\alpha$ -(9-fluorenylmethoxycarbonyl)- $N\delta$ -(benzyloxycarbonyl)-L-ornithine, commonly known as **Z-Orn(Fmoc)-OH**, a key building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme offers significant versatility in the construction of complex and modified peptides.

Introduction to Z-Orn(Fmoc)-OH

Z-Orn(Fmoc)-OH is a derivative of the non-proteinogenic amino acid L-ornithine. In peptide synthesis, protecting reactive functional groups is crucial to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.^[1] **Z-Orn(Fmoc)-OH** employs a powerful orthogonal protection strategy, which is the cornerstone of its utility.^[2]

- **α -Amino Group Protection:** The α -amino group is protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group. This group is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), allowing for sequential peptide chain elongation.^{[3][4]}
- **δ -Amino Group Protection:** The side-chain δ -amino group is protected by the Z (Benzyloxycarbonyl, also abbreviated as Cbz) group. The Z group is stable to the basic conditions used for Fmoc removal and also to mildly acidic conditions.^[5] It is typically removed under reductive conditions, most commonly via catalytic hydrogenolysis (e.g., H_2 gas with a palladium catalyst).^{[6][7]}

This differential stability makes the Fmoc and Z groups an "orthogonal pair," enabling the selective deprotection of one group without affecting the other.^{[2][8]} This allows for specific modifications at the ornithine side chain, such as lactam bridge formation for peptide cyclization or the attachment of other molecules, while the peptide remains anchored to the solid support.

Physicochemical Properties

Quantitative data for **Z-Orn(Fmoc)-OH** is summarized below for easy reference.

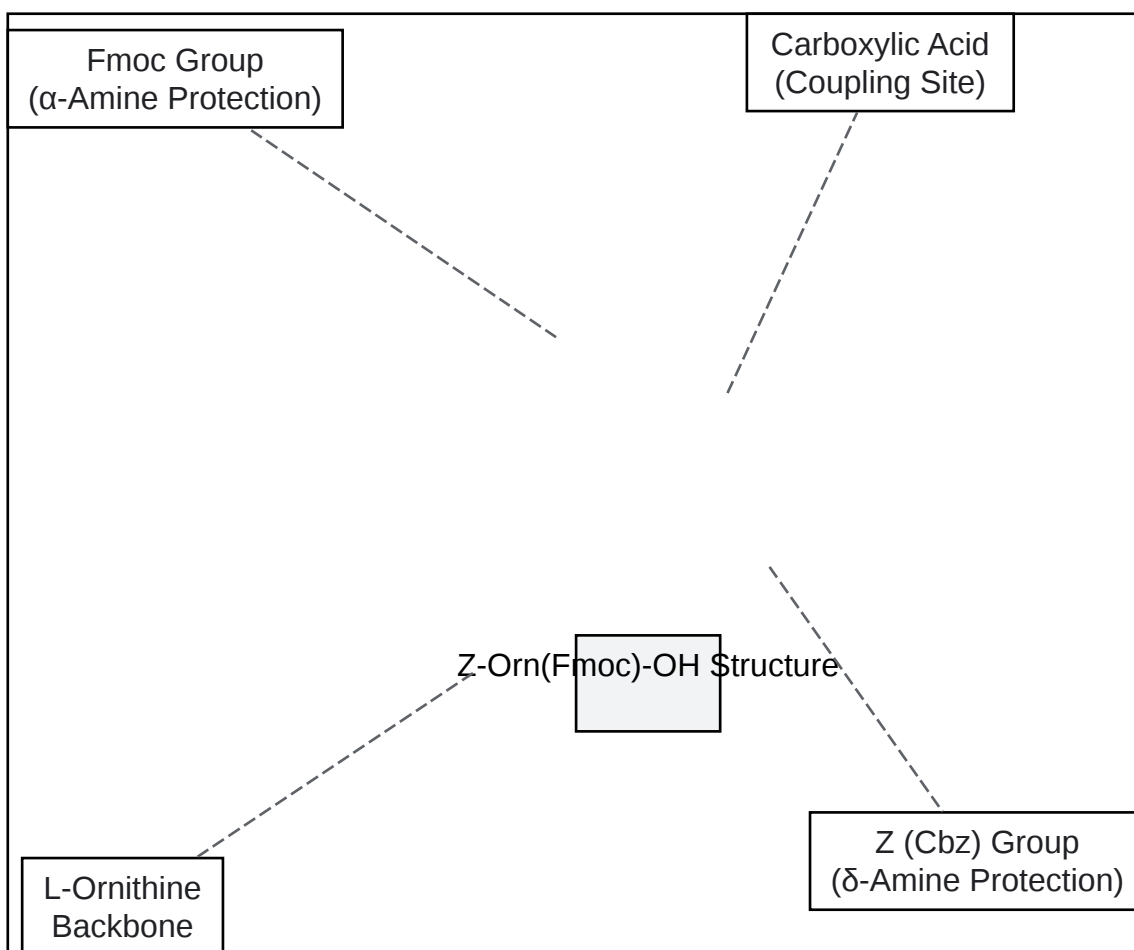
| Property | Value | Source(s) |
|-------------------|---|-----------|
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid | [9] |
| Molecular Formula | C ₂₈ H ₂₈ N ₂ O ₆ | [9] |
| Molecular Weight | 488.5 g/mol | [9] |
| Boiling Point | 746.2 ± 60.0 °C (Predicted) | [10][11] |
| Density | 1.279 g/cm ³ (Predicted) | [10][11] |
| Storage Temp. | 2-8°C | [10][11] |
| CAS Number | 201048-68-2 | [12][13] |

| Common Synonyms |
|--|
| Fmoc-Orn(Z)-OH |
| N α -Fmoc-N δ -Cbz-L-ornithine |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((((benzyloxy)carbonyl)amino)pentanoic acid |
| N ² -[(9H-Fluoren-9-ylmethoxy)carbonyl]-N ⁵ -[(phenylmethoxy)carbonyl]-L-ornithine |

Source(s):^[9]

Core Concepts and Visualizations

Understanding the structure and reaction flow is fundamental to successfully using **Z-Orn(Fmoc)-OH**.

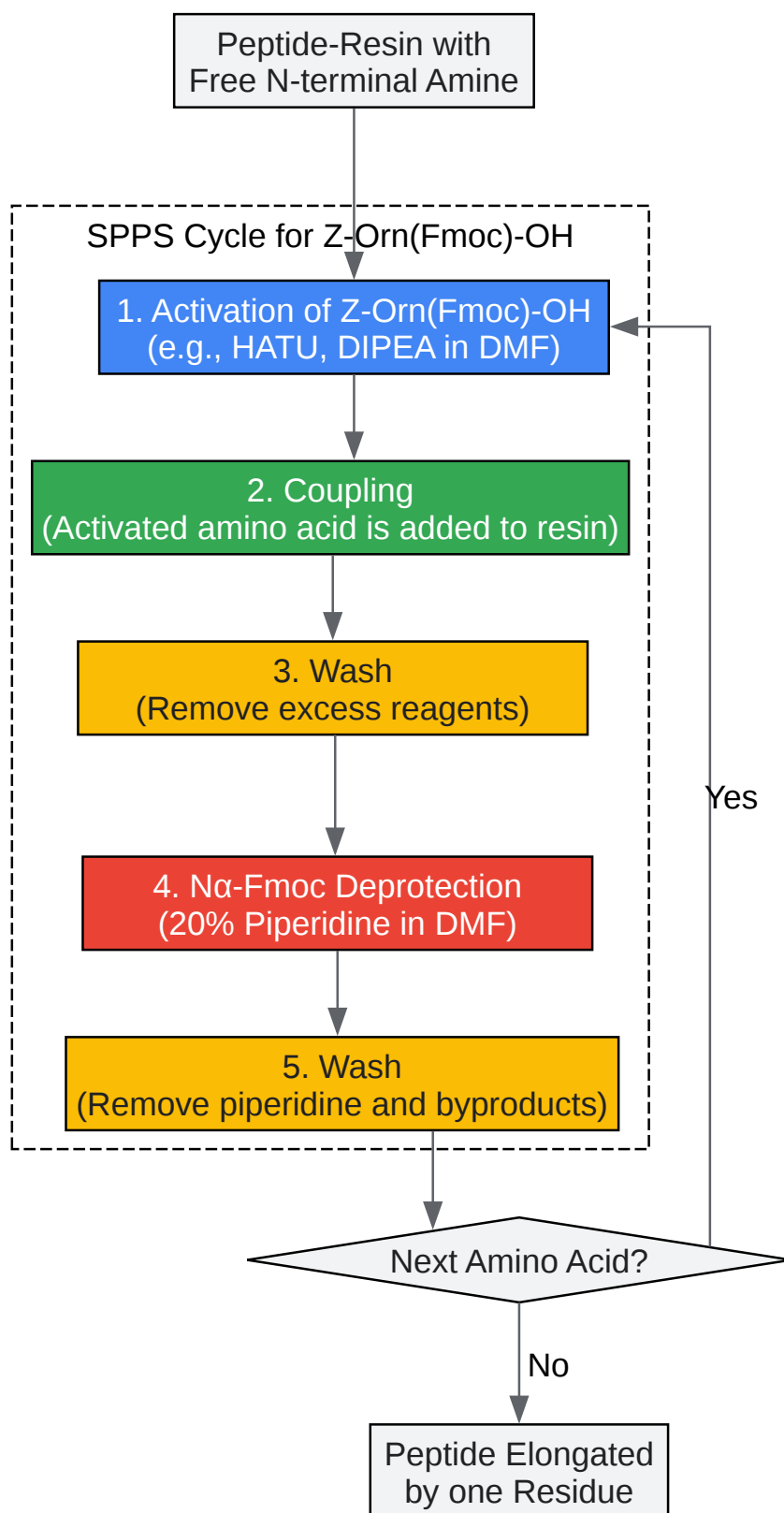


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Caption: Chemical structure of **Z-Orn(Fmoc)-OH**.

The SPPS Workflow

The incorporation of **Z-Orn(Fmoc)-OH** into a growing peptide chain follows the standard iterative cycle of Fmoc-based solid-phase peptide synthesis. The process begins with a resin (solid support) that has a free amino group, ready to be coupled with the first amino acid.^[14]

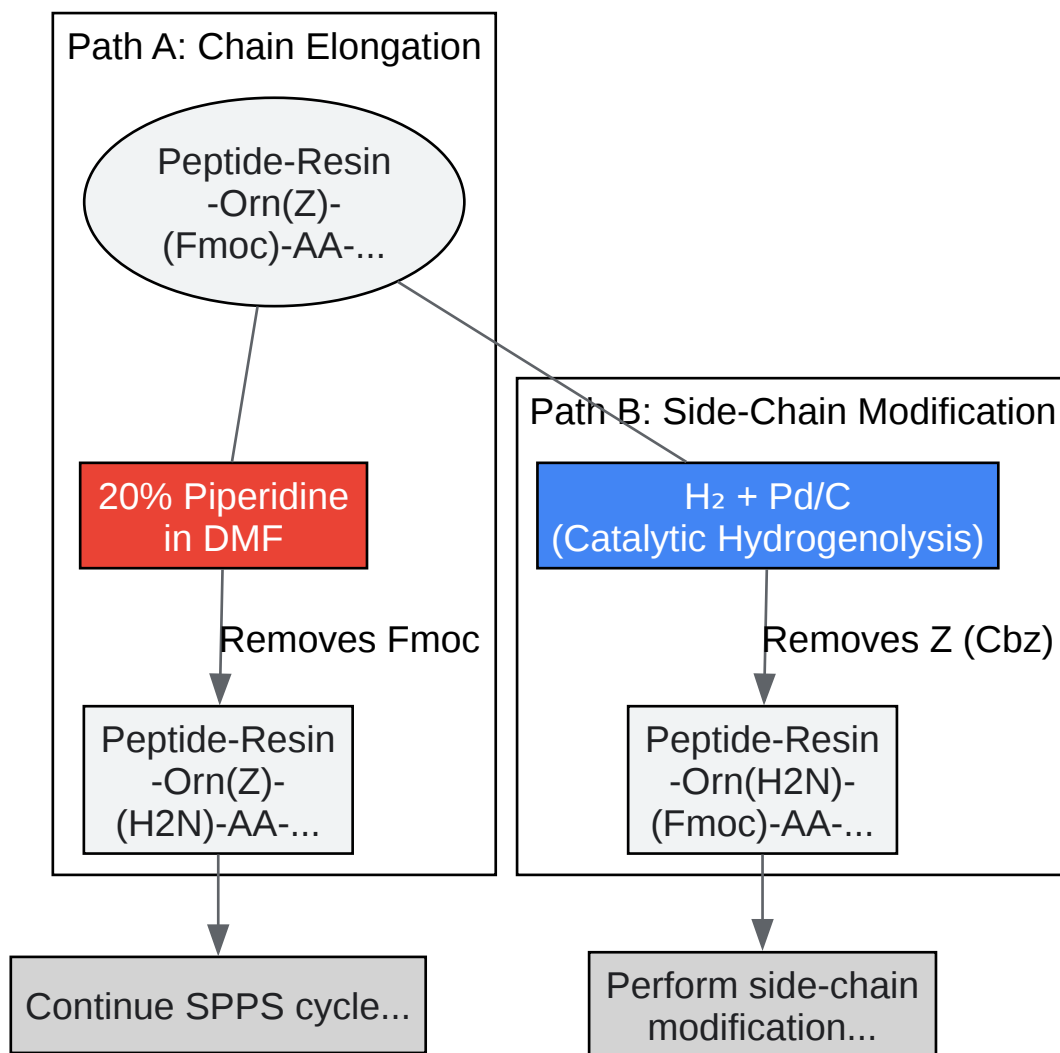


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Caption: General workflow for incorporating **Z-Orn(Fmoc)-OH** in SPPS.

The Orthogonal Deprotection Strategy

The key advantage of **Z-Orn(Fmoc)-OH** is the ability to selectively remove either the Fmoc or the Z protecting group, leaving the other intact as well as the peptide's linkage to the resin.



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Caption: Orthogonal deprotection of Fmoc and Z groups.

Experimental Protocols

The following protocols provide a detailed methodology for the use of **Z-Orn(Fmoc)-OH** in a manual SPSS workflow.

Protocol 1: Incorporation of Z-Orn(Fmoc)-OH into a Peptide Chain

This protocol details a single coupling cycle. The process is repeated until the desired peptide sequence is assembled.[\[3\]](#)[\[4\]](#)[\[14\]](#)

Materials:

- Peptide-resin with a free N-terminal amine
- **Z-Orn(Fmoc)-OH**
- Activation Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt
- Base: N,N-Diisopropylethylamine (DIPEA)
- Deprotection Solution: 20% (v/v) piperidine in DMF
- Solvents: High-purity, amine-free DMF; Dichloromethane (DCM)
- SPPS reaction vessel

Methodology:

- Resin Preparation:
 - If starting a new synthesis, ensure the resin is properly swelled (typically 30-60 minutes in DMF) and the N-terminal protecting group (if any) is removed.[\[15\]](#)
 - For an ongoing synthesis, start with the peptide-resin from the previous cycle's final wash step.
- N α -Fmoc Deprotection (if applicable):
 - Add the deprotection solution (20% piperidine in DMF) to the peptide-resin. Use approximately 10 mL of solution per gram of resin.

- Agitate the mixture for 3-5 minutes. Drain the solution.
- Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
- Amino Acid Activation:
 - In a separate vial, dissolve **Z-Orn(Fmoc)-OH** (3-5 equivalents relative to resin loading) and an equivalent amount of HATU in DMF.
 - Add DIPEA (6-10 equivalents) to the solution.
 - Mix for 1-2 minutes. This "pre-activation" step should be brief to minimize the risk of side reactions.
- Coupling:
 - Immediately add the activated **Z-Orn(Fmoc)-OH** solution to the deprotected peptide-resin.
 - Agitate the mixture at room temperature for 1-4 hours.
 - Monitoring (Optional): To confirm the reaction is complete, perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.^[4] If the test is positive, the coupling step can be repeated.
- Washing:
 - Drain the coupling solution from the reaction vessel.
 - Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash sequence is: DMF (x3), DCM (x3), and DMF (x3).

The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.

Protocol 2: Selective Deprotection of the Side-Chain Z Group

This protocol is performed after the full peptide sequence has been assembled and while the peptide is still attached to the resin.

Materials:

- Peptide-resin containing the Z-Orn residue
- Catalyst: 10% Palladium on carbon (Pd/C)
- Hydrogen Source: Hydrogen gas (H₂) balloon or a transfer hydrogenation reagent like formic acid or ammonium formate.[\[6\]](#)[\[16\]](#)
- Solvent: Methanol (MeOH), DMF, or a suitable mixture.
- Reaction flask with stir bar, hydrogenation apparatus.

Methodology:

- Resin Preparation:
 - Transfer the dried peptide-resin to a round-bottom flask.
 - Swell the resin in the chosen solvent (e.g., DMF or MeOH) for 30-60 minutes.
- Catalyst Addition:
 - Carefully add the 10% Pd/C catalyst to the flask (typically 5-10 mol% relative to the substrate).
 - Caution: Pd/C can be pyrophoric when dry. Handle with care and ensure it remains wet with solvent.[\[7\]](#)
- Hydrogenolysis Reaction:
 - Secure the flask to a hydrogenation apparatus.

- Purge the flask by evacuating and backfilling with an inert gas (like Nitrogen or Argon), then with hydrogen gas. Repeat this process three times.
- Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
- If using a transfer agent like formic acid, add it to the mixture and stir at room temperature or with gentle heating.
- Reaction Monitoring and Work-up:
 - Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing it via HPLC-MS.
 - Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
 - Wash the resin thoroughly with the reaction solvent followed by DCM to remove byproducts.

The resulting free δ -amino group on the ornithine side chain is now available for subsequent modification, such as cyclization or conjugation.

Conclusion

Z-Orn(Fmoc)-OH is an invaluable tool for peptide chemists. Its robust orthogonal protecting group strategy provides a reliable method for introducing ornithine into peptide sequences, while offering the flexibility for selective side-chain manipulations. By mastering the protocols for its incorporation and the selective deprotection of its Z group, researchers can unlock advanced synthetic pathways for creating complex cyclic peptides, peptide conjugates, and other novel structures essential for drug discovery and development.

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